5-Hydroxybenzo[d]thiazole-2-carbonitrile
Overview
Description
5-Hydroxybenzo[d]thiazole-2-carbonitrile, also known as BT-OH or 5-HBT, is a thiazole derivative with potential applications in various fields of research and industry. It has a molecular formula of C8H4N2OS and a molecular weight of 176.2 g/mol .
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The methodology has several advantages such as wide substrate scope, high functional group tolerance, high to moderate yields, solvent free and metal free .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a hydroxy group at the 5th position and a carbonitrile group at the 2nd position .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Cytotoxicity
- Thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, similar in structure to 5-Hydroxybenzo[d]thiazole-2-carbonitrile, have been synthesized and evaluated for cytotoxic effects against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer research and treatment (Mohareb, Abdallah, & Ahmed, 2017).
Chemical Structure and Properties
- Research on 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, a compound closely related to this compound, has contributed to understanding the structural properties and chemical behavior of such compounds. This knowledge is crucial in designing new molecules with specific desired properties for various scientific applications (Würfel, Görls, Weiss, & Beckert, 2013).
Potential in Drug Design
- The synthesis of novel biologically important compounds, such as 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles, underlines the potential of thiazole carbonitriles, like this compound, in drug design. These compounds have been shown to possess antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Heravi, Hemmati, Nami, & Khalilzadeh, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxybenzo[d]thiazole-2-carbonitrile are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or ions, and the temperature.
Properties
IUPAC Name |
5-hydroxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXINWSDUBHXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632595 | |
Record name | 5-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-38-1 | |
Record name | 5-Hydroxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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